molecular formula C10H10F2O2 B1320268 4-(3,5-Difluorophenyl)butanoic acid CAS No. 173998-54-4

4-(3,5-Difluorophenyl)butanoic acid

Cat. No. B1320268
M. Wt: 200.18 g/mol
InChI Key: FMZHTBFPHVJOKY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as (R)- and (S)-3-hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid, involves a palladium-catalyzed coupling followed by a series of reactions including l-proline catalyzed reaction, reduction, tosylation, and cyanide displacement, leading to the formation of the target compound with high enantiomeric excess . This method demonstrates the potential synthetic routes that could be adapted for the synthesis of "4-(3,5-Difluorophenyl)butanoic acid" by modifying the substituents on the phenyl ring.

Molecular Structure Analysis

Molecular structure and vibrational spectra of similar compounds have been studied using various spectroscopic methods and computational analyses. For instance, the structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was confirmed by IR, NMR, and X-ray diffraction studies, and its vibrational wavenumbers were computed using HF and DFT methods . Similarly, the molecular structure of 4-amino-3(4-chlorophenyl) butanoic acid was analyzed using FT-IR and FT-Raman spectroscopy, and computational methods provided insights into the electronic energy, geometrical structure, and vibrational spectra . These studies suggest that a detailed molecular structure analysis of "4-(3,5-Difluorophenyl)butanoic acid" could be performed using similar techniques.

Chemical Reactions Analysis

The chemical reactivity and interactions of fluoro-substituted butanoic acids can be inferred from the studies on their analogs. For example, the stability of the molecule arising from hyperconjugative interactions and charge delocalization has been analyzed using NBO analysis . The HOMO and LUMO analysis are used to determine the charge transfer within the molecule, which is crucial for understanding the chemical reactivity of such compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoro-substituted butanoic acids can be diverse. The solubility of Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid in various solvents was measured, and the solubility increased with temperature . Thermodynamic models were used to correlate the solubility data, which could be relevant for the solubility analysis of "4-(3,5-Difluorophenyl)butanoic acid" . Additionally, the mesomorphic properties of fluoro-substituted biphenyls were studied, indicating the influence of fluorine substituents on the material's properties .

Scientific Research Applications

Photolabile Protecting Groups in Synthetic Ion Channels

4-oxo-4-(pyren-4-ylmethoxy) butanoic acid, a derivative of 4-(3,5-Difluorophenyl)butanoic acid, is utilized as a photolabile protecting group in nanofluidic devices based on synthetic ion channels. This application demonstrates the optical gating capabilities of these channels, where irradiation leads to hydrophilic group generation, facilitating UV-light-triggered permselective transport of ionic species in aqueous solutions through the channels. This finding holds significant potential for applications in light-induced controlled release, sensing, and information processing (Ali et al., 2012).

Docking and Vibrational Studies

4-(3,5-Difluorophenyl)butanoic acid and its derivatives are studied for their molecular docking and vibrational characteristics. These studies involve spectroscopic investigations, vibrational assignments, and analysis of properties like hyperpolarizability. Such research underlines the compound's potential as a nonlinear optical material and its biological activities, including the inhibition of Placenta growth factor (PIGF-1), which is significant for pharmacological research (Vanasundari et al., 2018).

Synthesis of Acid-Labile Linkers and Resins

for Solid-Phase SynthesisThe synthesis of 4-formyl-3,5-dimethoxyphenol, an intermediate used to prepare acid-labile linkers and resins for solid-phase synthesis, is achieved using 4-(3,5-Difluorophenyl)butanoic acid derivatives. These linkers and resins are crucial in the solid-phase synthesis of peptides and non-peptides, demonstrating the compound's utility in facilitating chemical synthesis processes (Jin et al., 2001).

Enantioselective Synthesis

4-(3,5-Difluorophenyl)butanoic acid is instrumental in the enantioselective synthesis of various pharmaceutical compounds. For example, it is used in developing synthetic strategies for sitagliptin derivatives, highlighting its role in producing enantiomerically pure pharmaceuticals (Fıstıkçı et al., 2012).

Antimicrobial and Antifungal Activities

Compounds derived from 4-(3,5-Difluorophenyl)butanoic acid, such as its reaction products with antipyrin, have shown potential antimicrobial and antifungal activities. This indicates its utility in developing new therapeutic agents with biological activity (Sayed et al., 2003).

properties

IUPAC Name

4-(3,5-difluorophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O2/c11-8-4-7(5-9(12)6-8)2-1-3-10(13)14/h4-6H,1-3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMZHTBFPHVJOKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,5-Difluorophenyl)butanoic acid

Synthesis routes and methods

Procedure details

A mixture of crude 4-(3,5-difluoro-phenyl)-butyric acid propyl ester (3.3 kg), water (4.4 kg), and 50% sodium hydroxide (3.35 kg) were stirred at 50° C. for 1 hour. The hydrolysis was monitored by HPLC. The resulting solution was washed with hexane (4.2 kg) to remove organic impurities. The aqueous layer was acidified with conc. HCl (4.73 kg), and extracted with MTBE (4.23 kg). The solution was concentrated, and residual MTBE was removed by solvent exchange with n-heptane (4.0 liters) to give crude 4-(3,5-difluoro-phenyl)-butyric acid (2.8 kg) as an oil: H1 NMR (300 MHz): δ (CDCl3): 1.94 (2H, p, J=7.54 Hz), 2.38 (2H, t, J=7.54 Hz), 2.65 (2H, t, J=7.54 Hz), 6.63 (1H, tt, J=2.26, 9.04 Hz), 6.7 (2H, m, J=2.26, 6.4 Hz), 11.70 (1H, bs, COOH)
Name
4-(3,5-difluoro-phenyl)-butyric acid propyl ester
Quantity
3.3 kg
Type
reactant
Reaction Step One
Quantity
3.35 kg
Type
reactant
Reaction Step One
Name
Quantity
4.4 kg
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
HBV Sowmya, THS Kumara, G Nagendrappa… - Journal of Molecular …, 2013 - Elsevier
The solvent free synthesis of six 6-(3,5-difluorophenyl)-4,5-dihydropyridazin-3(2H)-one derivatives was carried out by microwave irradiation of a pulverized mixture of 4-(3,5-…
Number of citations: 6 www.sciencedirect.com
PV Ramachandran, GV Reddy, D Biswas - Journal of Fluorine Chemistry, 2009 - Elsevier
An enantioselective synthesis of α-fluoroaryl homoallylic amines in 52–71% yields and 76–93% enantioselectivities has been achieved via the allylboration of the corresponding …
Number of citations: 3 www.sciencedirect.com
X Ji, C Xia, J Wang, M Su, L Zhang, T Dong, Z Li… - European Journal of …, 2014 - Elsevier
Based on the previous work in our group and the principle of computer-aided drug design, a series of novel β-amino pyrrole-2-carbonitrile derivatives was designed and synthesized. …
Number of citations: 23 www.sciencedirect.com
J Stefaniak, MG Nowak, M Wojciechowski… - Journal of Enzyme …, 2022 - Taylor & Francis
Glucosamine-6-phosphate synthase (GlcN-6-P synthase) is known as a promising target for antimicrobial agents and antidiabetics. Several compounds of natural or synthetic origin …
Number of citations: 3 www.tandfonline.com

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